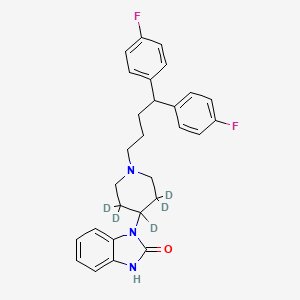
Pimozide-d5 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimozide-d5 (Major) is a deuterated form of pimozide, a neuroleptic drug of the diphenylbutylpiperidine class. Pimozide is primarily used as an antipsychotic agent and is effective in managing motor and phonic tics in patients with Tourette’s Disorder . The deuterated form, Pimozide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pimozide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pimozide-d5 involves the incorporation of deuterium atoms into the pimozide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Pimozide-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Pimozide-d5 undergoes several types of chemical reactions, including:
Oxidation: Pimozide-d5 can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Pimozide-d5 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, with conditions depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include various metabolites of Pimozide-d5, which are often studied to understand the drug’s metabolic pathways and potential side effects.
Applications De Recherche Scientifique
Pimozide-d5 is widely used in scientific research for several applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pimozide.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Interactions: Understanding how pimozide interacts with other drugs and compounds.
Cancer Research: Pimozide has shown potential in inhibiting the growth of brain tumors by targeting STAT3-mediated autophagy.
Neuropharmacology: Researching the effects of pimozide on the central nervous system and its potential therapeutic uses in psychiatric disorders.
Mécanisme D'action
Pimozide-d5 exerts its effects primarily through the blockade of dopamine receptors in the central nervous system. It binds to and inhibits the dopamine D2 receptor, reducing the activity of dopamine and alleviating symptoms of disorders such as Tourette’s Syndrome . The compound also affects other neurotransmitter systems, contributing to its therapeutic and side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Haloperidol: Another antipsychotic drug with similar dopamine receptor-blocking activity.
Chlorpromazine: A typical antipsychotic with a broader spectrum of receptor targets.
Fluphenazine: Similar in its antipsychotic effects but with different pharmacokinetic properties.
Uniqueness of Pimozide-d5
Pimozide-d5 is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can alter the metabolic stability and half-life of the compound, providing valuable insights into its behavior in the body.
Propriétés
Formule moléculaire |
C28H29F2N3O |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuteriopiperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
Clé InChI |
YVUQSNJEYSNKRX-SQXKFXMRSA-N |
SMILES isomérique |
[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[2H] |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


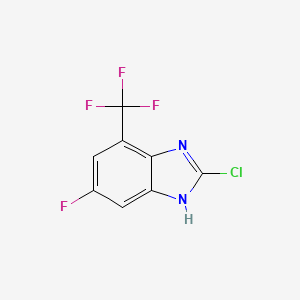

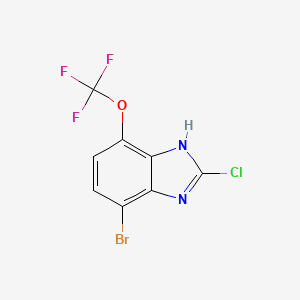
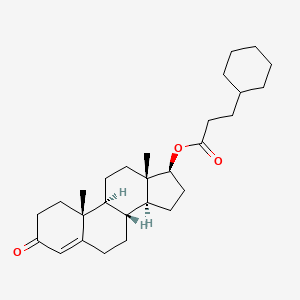
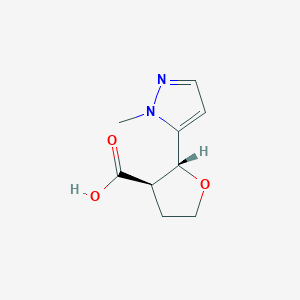
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
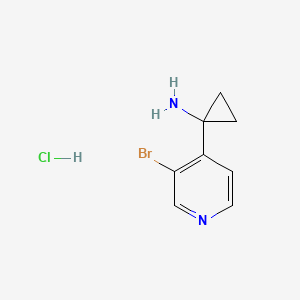
![3-[2-[3-(4-Fluoro-2-hydroxyphenyl)-2-aza-1-azoniabicyclo[2.2.2]oct-2-en-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;iodide](/img/structure/B13430628.png)
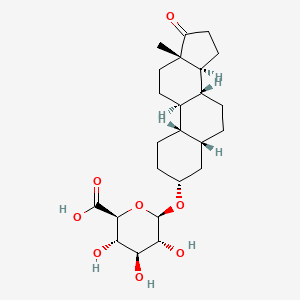
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
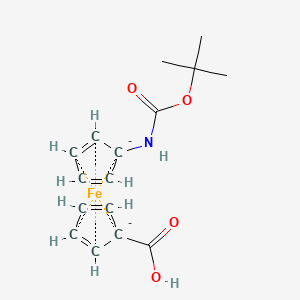
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
